molecular formula C9H18FO4P B3269357 Dimethyl (3-fluoro-2-oxoheptyl)phosphonate CAS No. 50889-32-2

Dimethyl (3-fluoro-2-oxoheptyl)phosphonate

Cat. No. B3269357
M. Wt: 240.21 g/mol
InChI Key: OAYAQFMNDZGODW-UHFFFAOYSA-N
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Patent
US04059576

Procedure details

To a solution of 7.7 g. (0.06 mole) of dimethyl methyl-phosphonate in 80 ml. of tetrahydrofuran at -73° C. was added dropwise 43.4 ml. of a 1.42 molar solution of butyl lithium in hexane. After stirring for 5 minutes, a solution of 4 g. (0.03 mole) of ethyl 2-fluorohexanoate in 20 ml. of tetrahydrofuran was added dropwise. The resulting solution was then allowed to warm to 0° and then acidified (pH3) with 2 N sulfuric acid. The mixture was then extracted with hexane, the hexane solution washed with a saturated sodium chloride solution and then dried (MgSO4). The solvent was then removed under reduced pressure and the residue distilled to give 5.8 g of dimethyl(2-oxo-3-fluoroheptyl)phosphonate, b.p. 116°-118°/0.4 mm.
Quantity
0.06 mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl 2-fluorohexanoate
Quantity
0.03 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.[F:13][CH:14]([CH2:20][CH2:21][CH2:22][CH3:23])[C:15](OCC)=[O:16].S(=O)(=O)(O)O>CCCCCC.O1CCCC1>[CH3:4][O:3][P:2]([CH2:1][C:15](=[O:16])[CH:14]([F:13])[CH2:20][CH2:21][CH2:22][CH3:23])(=[O:7])[O:5][CH3:6]

Inputs

Step One
Name
Quantity
0.06 mol
Type
reactant
Smiles
CP(OC)(OC)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
ethyl 2-fluorohexanoate
Quantity
0.03 mol
Type
reactant
Smiles
FC(C(=O)OCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with hexane
WASH
Type
WASH
Details
the hexane solution washed with a saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COP(OC)(=O)CC(C(CCCC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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